Introduction: A Unique Building Block for Advanced Chemical Synthesis
Introduction: A Unique Building Block for Advanced Chemical Synthesis
An In-Depth Technical Guide to N-α-Boc-D-Methionine Sulfoximine
N-α-(tert-Butoxycarbonyl)-D-methionine sulfoximine is a specialized amino acid derivative of significant interest to researchers in drug discovery and peptide chemistry. It combines three critical features into a single, versatile building block: a D-configured chiral center which imparts resistance to enzymatic degradation in biological systems; the acid-labile Boc protecting group, a cornerstone of modern peptide synthesis; and the sulfoximine moiety, a unique and increasingly important functional group in medicinal chemistry.[1][2] The sulfoximine group, a mono-aza analogue of a sulfone, offers a distinct three-dimensional structure and hydrogen bonding capability, often serving as a transition-state mimetic for amide-forming enzymes.[3] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of N-Boc-D-methionine sulfoximine, offering field-proven insights for its effective use in research and development.
Chemical Structure and Stereochemistry
The defining feature of N-Boc-D-methionine sulfoximine is its complex stereochemistry. The molecule possesses two chiral centers: the α-carbon of the amino acid backbone, which is fixed in the D-configuration, and the sulfur atom of the sulfoximine group. The oxidation and imidation of the sulfur atom create a new stereocenter, resulting in two diastereomers: (R)-S- and (S)-S-N-Boc-D-methionine sulfoximine.
The precise stereochemistry at the sulfur atom can significantly influence biological activity and binding affinity to target enzymes. When synthesizing or purchasing this reagent, it is often supplied as a mixture of diastereomers. The separation of these isomers typically requires chiral chromatography techniques, a critical consideration for structure-activity relationship (SAR) studies where stereochemical purity is paramount. The ability to distinguish between these forms is crucial, as different stereoisomers of oxidized methionine can induce distinct local structural changes in peptides and proteins.[4]
Physicochemical Properties
The introduction of the Boc group and the sulfoximine moiety significantly alters the properties of the parent D-methionine amino acid. The Boc group increases lipophilicity, rendering the molecule more soluble in organic solvents while decreasing its solubility in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₅S | Calculated |
| Molecular Weight | 280.34 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | [5] |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), alcohols (Methanol, Ethanol), and chlorinated solvents (DCM). Sparingly soluble in water. | Inferred from structure |
| Storage | Store at -20°C for long-term stability. Keep in a dry, well-ventilated place. | [6] |
| Melting Point | Expected to be higher than N-Boc-D-methionine (47-50°C) | [7] |
Synthesis and Reactivity
Synthetic Pathway
The synthesis of N-Boc-D-methionine sulfoximine is a multi-step process that begins with the readily available N-Boc-D-methionine. While late-stage conversion of methionine residues within existing peptides is common[3], the preparation of the standalone building block follows a logical, stepwise approach. The causality behind this workflow is to first protect the reactive amine, then perform the sulfur chemistry.
Applications in Research and Drug Development
-
Peptide Synthesis: As an unnatural amino acid, N-Boc-D-methionine sulfoximine is used in SPPS to introduce a unique structural and functional element into a peptide sequence. The D-configuration enhances peptide stability against proteolysis, while the sulfoximine can act as a mimic of a peptide bond transition state or introduce specific hydrogen bonding interactions to improve target affinity. [2]
-
Medicinal Chemistry: The sulfoximine functional group is an emerging bioisostere for common moieties like sulfones and amides. Replacing a sulfone with a sulfoximine can improve aqueous solubility and introduce a hydrogen bond donor capability without significantly altering the geometry. [3]This makes N-Boc-D-methionine sulfoximine a valuable starting material for synthesizing novel small-molecule inhibitors and probes.
-
Neuroscience and Oncology Research: Given that MSO potently inhibits glutamine synthetase, this building block is used to create peptides and peptidomimetics aimed at studying pathways involving glutamate and glutamine metabolism. This is highly relevant in neuroscience, particularly in studying excitotoxicity, and in oncology, where cancer cells often exhibit altered glutamine metabolism. [8][9]
Experimental Protocols
The following protocols are provided as a self-validating framework. Successful execution relies on proper technique and confirmation of outcomes through analytical methods.
Protocol 1: Boc Group Deprotection in Solution
This protocol describes the removal of the N-terminal Boc group to yield the free amine of D-methionine sulfoximine, which can then be used in a subsequent coupling reaction.
Materials:
-
N-Boc-D-methionine sulfoximine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve N-Boc-D-methionine sulfoximine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a clean, dry round-bottom flask under a nitrogen or argon atmosphere.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (10-20 eq) dropwise to the stirring solution. Causality: TFA is a strong acid that protonates the Boc group, leading to its cleavage. The reaction is performed at 0°C to control the exothermic reaction and minimize potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The product will be more polar (lower Rf on TLC) than the starting material.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Precipitation: Add a sufficient volume of cold diethyl ether to the resulting oil/residue to precipitate the product as its TFA salt. Causality: The polar amine salt is insoluble in the nonpolar ether, allowing for its isolation.
-
Isolation: Collect the solid precipitate by filtration or centrifugation. Wash the solid with additional cold diethyl ether to remove any remaining organic-soluble impurities.
-
Drying: Dry the product under high vacuum. The resulting D-methionine sulfoximine TFA salt can often be used in the next step (e.g., a peptide coupling) without further purification after neutralization.
Protocol 2: Reaction Monitoring by Reverse-Phase HPLC
This protocol is essential for validating the progress of both synthesis and deprotection reactions.
Materials:
-
HPLC system with a C18 column and UV detector
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Reaction aliquots
Step-by-Step Methodology:
-
Sample Preparation: Withdraw a small aliquot (1-5 µL) from the reaction mixture. Quench it immediately in a vial containing 1 mL of a 50:50 mixture of Solvent A and Solvent B to stop the reaction and dilute the sample.
-
Injection: Inject 10-20 µL of the diluted sample onto the HPLC system.
-
Elution Gradient: Run a standard gradient, for example:
-
0-2 min: 5% Solvent B
-
2-17 min: 5% to 95% Solvent B (linear gradient)
-
17-19 min: 95% Solvent B
-
19-20 min: 95% to 5% Solvent B
-
20-25 min: 5% Solvent B (re-equilibration)
-
-
Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm for the peptide backbone or 280 nm if aromatic residues are present.
-
Analysis (Self-Validation): Compare the chromatograms over time. Successful conversion will show the starting material peak decreasing in area while the product peak increases. The N-Boc protected starting material will have a longer retention time (more hydrophobic) than the deprotected, more polar product. [10]
Safety and Handling
While specific toxicity data for N-Boc-D-methionine sulfoximine is not widely available, safe handling should be based on its constituent parts and related compounds.
-
General Handling: Handle in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. [11]* Hazards: The parent compound, L-methionine sulfoximine, is classified as an irritant, causing skin and serious eye irritation. [11]It may also cause respiratory irritation. The N-Boc derivative should be handled with similar precautions.
-
Reactivity Hazards: When working with strong acids like TFA for deprotection, always add acid to the solvent slowly and perform the reaction in a fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably at -20°C for optimal long-term stability.
Conclusion
N-Boc-D-methionine sulfoximine is a highly valuable, albeit specialized, chemical tool. Its unique combination of stereochemistry, protection chemistry, and the bio-relevant sulfoximine functional group provides a gateway to novel peptides and small molecules with enhanced stability and potentially unique biological activities. Understanding its core chemical properties, reactivity, and the mechanism of its active form is essential for leveraging its full potential in designing the next generation of therapeutics and biochemical probes.
References
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Jeitner, T. M., & Cooper, A. J. L. (2014). Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. Journal of Neurochemistry, 131(3), 304–315. [Link]
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Ball, Z. T., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 14(2), 359-366. [Link]
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Oakland University. (2022). Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine—relevance to the treatment of neurological diseases. Oakland University Institutional Repository. [Link]
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Ronzio, R. A., Rowe, W. B., & Meister, A. (1969). Mechanism of inhibition of glutamine synthetase by methionine sulfoximine. Biochemistry, 8(3), 1066–1075. [Link]
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Ronzio, R. A., Rowe, W. B., & Meister, A. (1969). Studies on the mechanism of inhibition of glutamine synthetase by methionine sulfoximine. PubMed. [Link]
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ResearchGate. Inhibition of glutamine synthetase (GS) by methionine sulfoximine (MSO) and methionine sulfoximine-containing peptides (1b–8b). ResearchGate. [Link]
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Ball, Z. T., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Royal Society of Chemistry. [Link]
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Ball, Z. T., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. ResearchGate. [Link]
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RWTH Publications. (2019). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. [Link]
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Singh, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Kato, K., et al. (2022). Stereochemical and Structural Characterization of Methionine Oxidation in the IgG1 Fc Region by Integrated NMR and LC-MS Analysis. National Center for Biotechnology Information. [Link]
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ResearchGate. Solubility Behavior and Polymorphism of N- Acetyl- dl -methionine in 16 Individual Solvents from 283.15 to 323.15 K. ResearchGate. [Link]
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